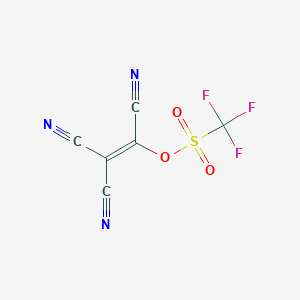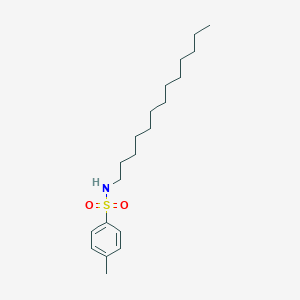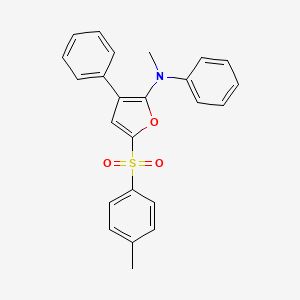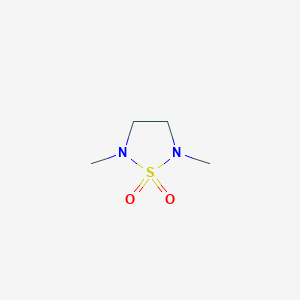
2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione: is a chemical compound known for its unique structure and properties It belongs to the class of thiadiazolidines, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with sulfur dioxide and a suitable oxidizing agent. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Polar solvents such as water or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Key considerations include:
Reactor Design: Continuous flow reactors for better control and scalability
Purification: Techniques such as crystallization or distillation to obtain high-purity product
Safety Measures: Proper handling of reactive intermediates and by-products
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiadiazolidine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Polar solvents like ethanol, acetonitrile
Catalysts: Transition metal catalysts such as palladium or platinum
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiadiazolidine derivatives
Substitution Products: Functionalized thiadiazolidines with various substituents
Scientific Research Applications
2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione involves its interaction with molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate specific enzymes, affecting biochemical pathways.
Interact with DNA/RNA: Modulate gene expression and protein synthesis.
Affect Cellular Processes: Influence cell signaling, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione
- 2-Benzyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione
Uniqueness
2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
89846-08-2 |
|---|---|
Molecular Formula |
C4H10N2O2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
2,5-dimethyl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C4H10N2O2S/c1-5-3-4-6(2)9(5,7)8/h3-4H2,1-2H3 |
InChI Key |
GNAAFHWEDFCXNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(S1(=O)=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14373689.png)

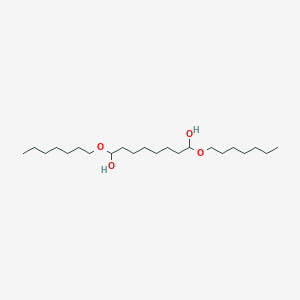


![3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea](/img/structure/B14373730.png)
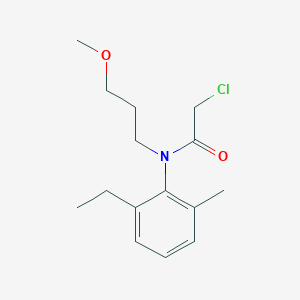
![4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene](/img/structure/B14373738.png)
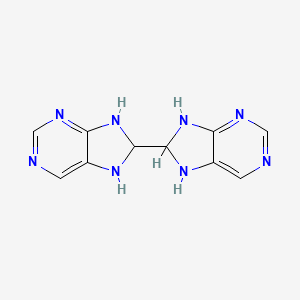

![1-[(Butan-2-yl)sulfanyl]octane](/img/structure/B14373755.png)
